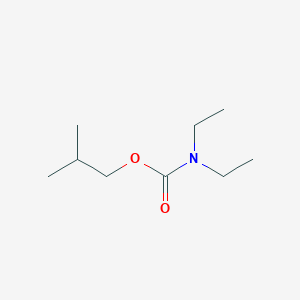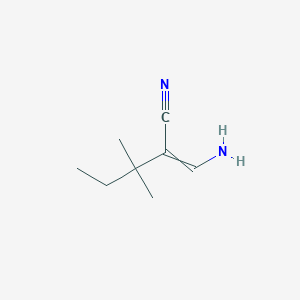
2-Propylpentane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propylpentane-1,2-diol is an organic compound with the molecular formula C8H18O2 It belongs to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Propylpentane-1,2-diol can be synthesized through several methods. One common approach involves the hydrogenolysis of furfural in the presence of methanol and a catalyst based on rhodium on porous manganese dioxide octahedral molecular sieve. This reaction is typically carried out at temperatures ranging from 130°C to 170°C .
Industrial Production Methods
Industrial production of this compound often involves the hydration of propylene oxide, which is derived from petrochemical sources. This method is widely used due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propylpentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are often employed.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
2-Propylpentane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, antifreeze agents, and cosmetics
Wirkmechanismus
The mechanism of action of 2-Propylpentane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. This property is particularly useful in its applications as a solvent and in the stabilization of emulsions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Propanediol:
1,3-Propanediol: Used in the production of polymers and as a solvent.
1,2-Butanediol: Utilized in the manufacture of plastics and as a chemical intermediate
Uniqueness
2-Propylpentane-1,2-diol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to other diols provides different solubility and reactivity characteristics, making it suitable for specialized applications in various industries.
Eigenschaften
CAS-Nummer |
94616-99-6 |
|---|---|
Molekularformel |
C8H18O2 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
2-propylpentane-1,2-diol |
InChI |
InChI=1S/C8H18O2/c1-3-5-8(10,7-9)6-4-2/h9-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
SYIOABACRXAWMO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


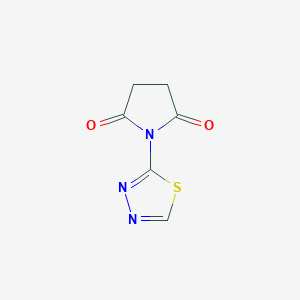
![2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride](/img/structure/B14349247.png)

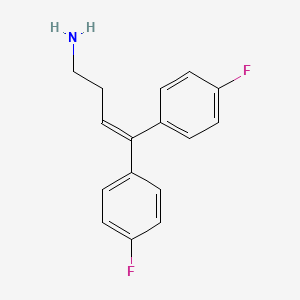
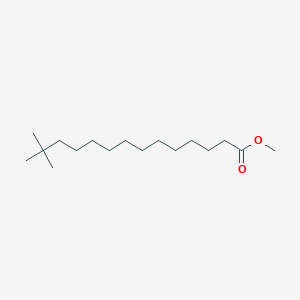
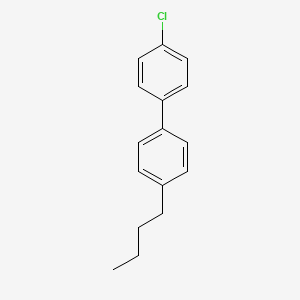
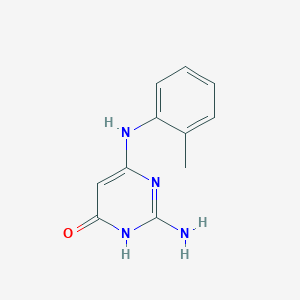
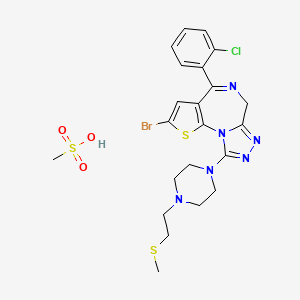
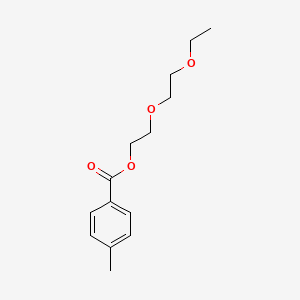

![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)
![1-Methyl-5,8-diphenyl-1H-pyrrolo[2,3-G]phthalazine](/img/structure/B14349317.png)
